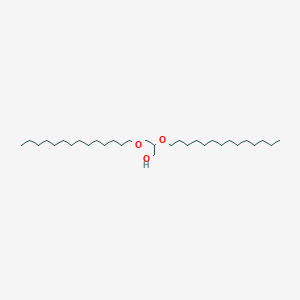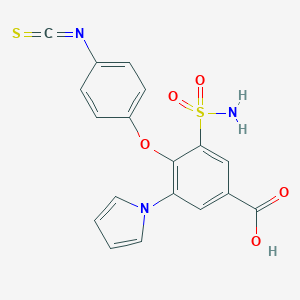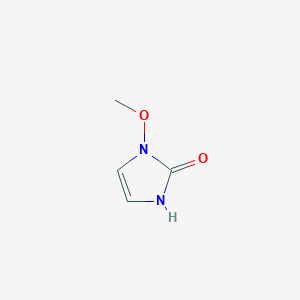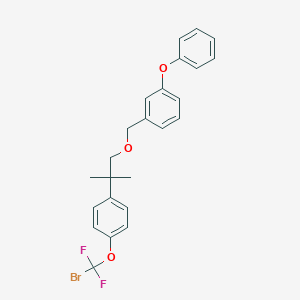
Actinoplanone F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinoplanone F is a natural product that was first isolated from Actinoplanes sp. in 1991. It belongs to the family of polyketides, which are a class of organic compounds that are synthesized by the enzymatic condensation of acyl-CoA thioesters. Actinoplanone F has been found to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
科学的研究の応用
Actinoplanone F has been studied extensively for its biological activities. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Actinoplanone F has also been shown to have antifungal activity against several fungal species, including Candida albicans. In addition, Actinoplanone F has been found to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The mechanism of action of Actinoplanone F is not fully understood. However, it is believed that Actinoplanone F works by disrupting the cell membrane of bacteria and fungi. This disrupts the cell membrane integrity and leads to cell death. In addition, Actinoplanone F has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
生化学的および生理学的効果
Actinoplanone F has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. Actinoplanone F has also been found to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. In addition, Actinoplanone F has been found to have anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.
実験室実験の利点と制限
Actinoplanone F has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. In addition, Actinoplanone F has a wide range of biological activities, which makes it useful for studying various biological processes. However, Actinoplanone F is difficult to synthesize, which limits its availability for lab experiments. In addition, Actinoplanone F is expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for Actinoplanone F research. One direction is to study the mechanism of action of Actinoplanone F in more detail. This may lead to the development of new antibiotics, antifungal agents, and anticancer drugs. Another direction is to study the structure-activity relationship of Actinoplanone F, which may lead to the development of more potent and selective analogs. Finally, Actinoplanone F may be studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease, based on its inhibitory activity against acetylcholinesterase.
合成法
Actinoplanone F is a complex natural product that is difficult to synthesize. The most common method for synthesizing Actinoplanone F is through fermentation of Actinoplanes sp. The fermentation process involves growing the bacteria in a nutrient-rich medium under controlled conditions. The Actinoplanone F is then extracted from the bacterial culture using various extraction techniques.
特性
CAS番号 |
116200-79-4 |
|---|---|
製品名 |
Actinoplanone F |
分子式 |
C32H29ClN2O11 |
分子量 |
653 g/mol |
IUPAC名 |
8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H29ClN2O11/c1-10(12(3)36)34-35-11(2)24(33)14-6-13-7-17-20-22(18(13)25(38)19(14)32(35)41)27(40)23-26(39)21-16(42-4)8-15(37)28(43-5)30(21)46-31(23)29(20)45-9-44-17/h6,15-17,28,37-38,40H,7-9H2,1-5H3/b34-10+ |
InChIキー |
AHUILBBVEGTTTO-BENRWUELSA-N |
異性体SMILES |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C)Cl |
SMILES |
CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C(=O)C)Cl |
正規SMILES |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C)Cl |
同義語 |
Actinoplanone F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



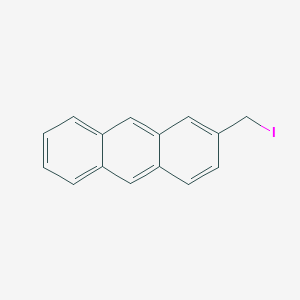
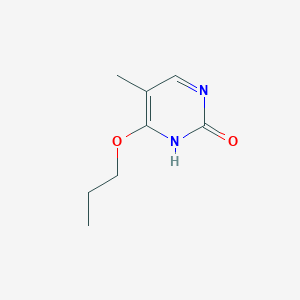
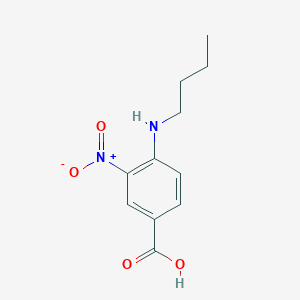
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
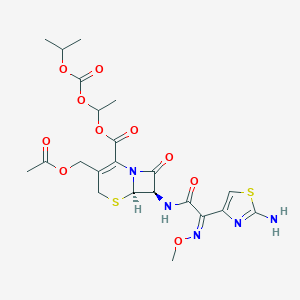
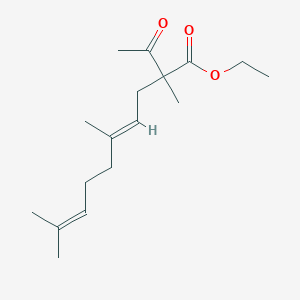
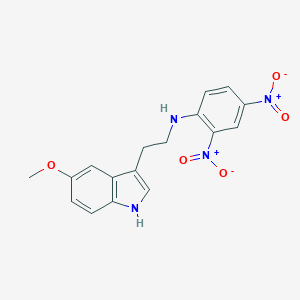
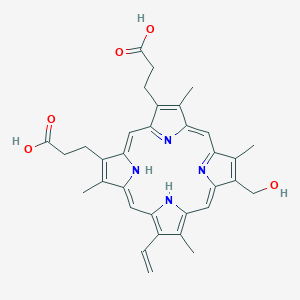
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
